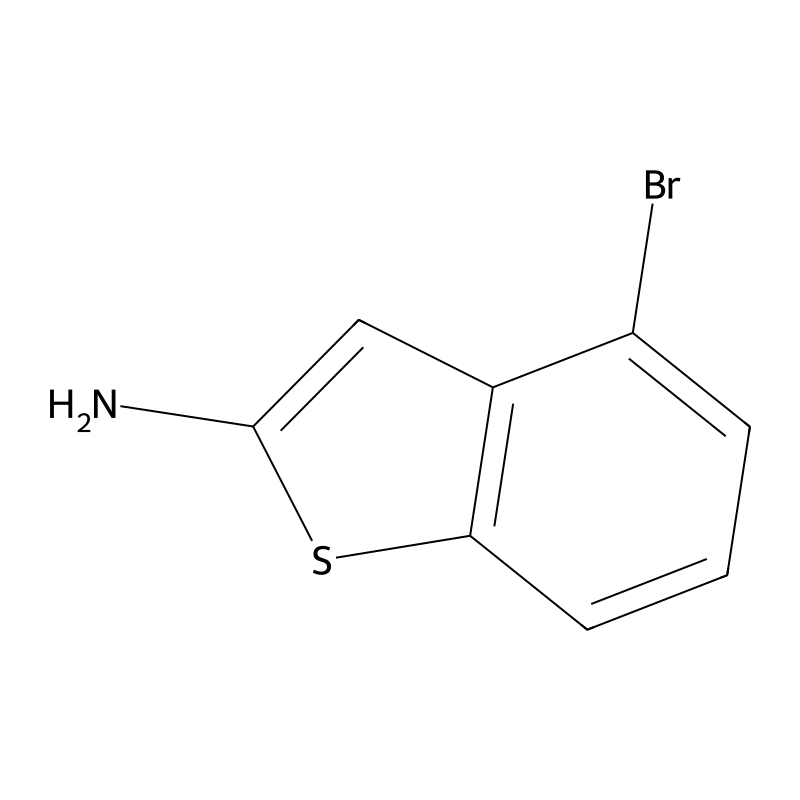

4-Bromo-1-benzothiophen-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Thiophene and its derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry .

- They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Medicinal Chemistry

Industrial Chemistry and Material Science

Fabrication of Organic Light-Emitting Diodes (OLEDs)

- Thiophene-mediated molecules play a significant role in the advancement of organic field-effect transistors .

- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

- Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Organic Field-Effect Transistors (OFETs)

Pharmacological Properties

Synthetic Chemistry

- Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .

- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- The synthesis of thiophene derivatives by heterocyclization of various substrates has been highlighted in recent literature .

- Thiophene and its substituted derivatives have made an indispensable anchor for medicinal chemists to produce a combinatorial library .

- They carry out exhaustive efforts in the search of lead molecules .

Synthesis of Biologically Active Compounds

Production of Combinatorial Library

Discovery of Novel Drugs

4-Bromo-1-benzothiophen-2-amine is a chemical compound characterized by its unique structure, which includes a benzothiophene core with a bromine atom and an amine group. The molecular formula for this compound is , and its molecular weight is approximately 211.06 g/mol. The presence of the bromine atom at the 4-position of the benzene ring and the amino group at the 2-position of the thiophene ring contributes to its distinctive chemical properties and biological activities. This compound is part of a larger class of indole derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis.

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Reduction Reactions: Under certain conditions, the bromo group can be reduced to form the corresponding amine derivative using metal-catalyzed hydrogenation or other reduction methods.

- Oxidation Reactions: The compound can undergo oxidation to yield various oxidized derivatives, which may serve as intermediates in further synthetic processes.

The biological activity of 4-Bromo-1-benzothiophen-2-amine is noteworthy, particularly in the context of medicinal chemistry. Similar compounds have shown potential as:

- Antiviral Agents: Indole derivatives are known for their ability to inhibit viral replication.

- Anticancer Agents: Research indicates that certain indole derivatives may exert cytotoxic effects on cancer cells.

- Antimicrobial Agents: The compound may exhibit antibacterial or antifungal properties, making it a candidate for further investigation in drug development .

The synthesis of 4-Bromo-1-benzothiophen-2-amine can be achieved through several methods:

- Bromination of Benzothiophene Derivatives: This method involves introducing a bromine atom into the benzothiophene structure via electrophilic aromatic substitution.

- Nucleophilic Substitution: Starting from appropriate precursors, nucleophilic substitution can facilitate the introduction of the amino group at the desired position.

- Coupling Reactions: Utilizing cross-coupling techniques such as Suzuki-Miyaura coupling can also synthesize this compound from suitable boronic acids and halides .

4-Bromo-1-benzothiophen-2-amine has several applications across various fields:

- Pharmaceuticals: It serves as a building block in the synthesis of more complex molecules with potential therapeutic effects.

- Agricultural Chemicals: Its derivatives may find use in agrochemicals due to their biological activity.

- Material Science: The compound's unique properties make it a candidate for applications in organic electronics and materials science.

Studies on 4-Bromo-1-benzothiophen-2-amine's interactions with biological targets reveal that it may bind with high affinity to various receptors and enzymes. This binding activity can modulate biological pathways, potentially leading to therapeutic effects against diseases such as cancer and infections. Further research is necessary to elucidate its specific mechanisms of action and identify potential targets within cellular systems .

Several compounds share structural similarities with 4-Bromo-1-benzothiophen-2-amine, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Bromoindole | Lacks amino group; contains only indole structure | Different reactivity due to absence of amine group |

| 5-Bromo-1H-indole-2-carboxylic acid | Contains a carboxylic acid group | Influences solubility and interaction with targets |

| 6-Bromo-1H-indole-3-carboxaldehyde | Contains an aldehyde functional group | Alters reactivity compared to amine derivatives |

| Ethyl 4-bromo-1-benzothiophene-2-carboxylate | Contains an ethyl ester group | Potentially different reactivity due to ester |

The uniqueness of 4-Bromo-1-benzothiophen-2-amine lies in its specific substitution pattern, which confers distinct chemical and biological properties compared to other indole derivatives. Its combination of bromine and amino functionalities provides unique avenues for further research and application in drug discovery and synthesis.

4-Bromo-1-benzothiophen-2-amine represents a bicyclic heteroaromatic compound characterized by a benzothiophene core structure with specific substitution patterns [1]. The molecular architecture consists of a benzene ring fused to a thiophene ring through the 2,3-positions, forming the characteristic benzothiophene scaffold [2]. The compound features a bromine atom positioned at the 4-carbon of the benzene ring and an amine functional group located at the 2-position of the thiophene ring [1].

The benzothiophene framework exhibits a planar arrangement due to the sp2-hybridization of all carbon atoms within the fused ring system [2]. This planarity is maintained across both the benzene and thiophene components, with the sulfur atom contributing to the aromatic character through its lone pair electrons participating in the delocalized π-electron system [2]. The presence of the bromine substituent induces minimal deviation from planarity, typically causing angular distortions of approximately 1 degree from the ideal planar geometry [2].

The amine substitution at the 2-position creates a nucleophilic center that can participate in hydrogen bonding interactions [1]. The nitrogen atom maintains sp2-hybridization character due to conjugation with the aromatic system, resulting in a planar geometry around the nitrogen center [3]. This conjugation enhances the electron density distribution throughout the heterocyclic framework, influencing both the chemical reactivity and physical properties of the compound [4].

Molecular Formula and Weight Analysis

The molecular composition of 4-Bromo-1-benzothiophen-2-amine is precisely defined by its elemental constitution and molecular weight characteristics [1]. The systematic analysis of these parameters provides fundamental insights into the compound's structural integrity and chemical behavior [5].

Table 1: Molecular Formula and Weight Analysis of 4-Bromo-1-benzothiophen-2-amine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆BrNS | [1] |

| Molecular Weight | 228.11 g/mol | [1] |

| Exact Mass | 226.94043 Da | [1] |

| Monoisotopic Mass | 226.94043 Da | [1] |

| Heavy Atom Count | 11 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 153 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 54.3 Ų | [1] |

| XLogP3-AA | 3.3 | [1] |

The molecular formula C₈H₆BrNS indicates the presence of eight carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and one sulfur atom [1]. The molecular weight of 228.11 g/mol reflects the contribution of the bromine atom, which significantly increases the mass compared to unsubstituted benzothiophene derivatives [5]. The exact mass and monoisotopic mass values of 226.94043 Da provide precise measurements for analytical identification and mass spectrometric analysis [1].

The compound exhibits a relatively high complexity value of 153, indicating the intricate nature of the bicyclic heterocyclic structure with multiple substituents [1]. The absence of rotatable bonds (count = 0) confirms the rigid planar structure of the aromatic system [1]. The presence of one hydrogen bond donor (the amine group) and two hydrogen bond acceptors (nitrogen and sulfur atoms) suggests potential for intermolecular interactions in crystal structures and biological systems [1].

Structural Representations

2D Structure

The two-dimensional structural representation of 4-Bromo-1-benzothiophen-2-amine provides a comprehensive view of the atomic connectivity and substitution patterns within the molecule [1]. The compound can be represented through various chemical notation systems that capture the essential structural features [6].

Table 2: Structural Identifiers of 4-Bromo-1-benzothiophen-2-amine

| Identifier Type | Value | Reference |

|---|---|---|

| IUPAC Name | 4-bromo-1-benzothiophen-2-amine | [1] |

| CAS Registry Number | 1363382-24-4 | [6] [1] [5] |

| PubChem CID | 72207777 | [1] |

| MDL Number | MFCD21641991 | [6] [1] [5] |

| InChI | InChI=1S/C8H6BrNS/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H,10H2 | [1] |

| InChI Key | HNHQZTNGTTGYSL-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC2=C(C=C(S2)N)C(=C1)Br | [1] |

The SMILES notation C1=CC2=C(C=C(S2)N)C(=C1)Br accurately depicts the ring connectivity and substitution pattern [1]. This representation shows the benzene ring (C1=CC2=C...C(=C1)) fused to the thiophene ring (C=C(S2)N), with the bromine atom attached to the benzene portion and the amine group positioned on the thiophene ring [1]. The InChI string provides a standardized representation that facilitates database searches and structural comparisons across different chemical information systems [1].

3D Conformational Analysis

The three-dimensional conformational characteristics of 4-Bromo-1-benzothiophen-2-amine are governed by the planar nature of the aromatic system and the spatial arrangement of substituents [2] [3]. Computational studies on benzothiophene derivatives demonstrate that the fused ring system maintains near-perfect planarity with minimal conformational flexibility [7] [8].

The benzothiophene scaffold exhibits a rigid planar conformation with the sulfur atom positioned within the five-membered ring, creating a characteristic geometry that influences intermolecular interactions [2]. The bromine substituent at the 4-position extends perpendicular to the aromatic plane, with the carbon-bromine bond maintaining typical sp2-hybridized geometry [9]. The amine group at the 2-position adopts a planar configuration due to conjugation with the aromatic system, with the nitrogen lone pair participating in the extended π-electron system [3].

Density functional theory calculations on related benzothiophene derivatives indicate that substitution patterns minimally affect the overall planarity of the core structure [8] [10]. The presence of the bromine atom may induce slight electronic perturbations that influence the electron density distribution, but the fundamental geometric parameters remain consistent with unsubstituted benzothiophene systems [7]. Crystal structure analyses of similar compounds reveal that intermolecular interactions, including π-π stacking and hydrogen bonding, play significant roles in determining solid-state conformations [9] [11].

Bond Characteristics and Electronic Distribution

The bond characteristics and electronic distribution within 4-Bromo-1-benzothiophen-2-amine reflect the aromatic nature of the heterocyclic system and the influence of heteroatom substitution [2] [4]. The benzothiophene core exhibits distinctive bond length patterns that differ from simple benzene or thiophene structures [2].

Table 3: Bond Characteristics and Electronic Distribution

| Bond Type | Value | Reference | Notes |

|---|---|---|---|

| C-S (thiophene) | 1.726 Å | [2] | Longer than thiophene (1.714 Å) |

| C-S (thiophene) | 1.714 Å | [2] | Benzothiophene C-S bonds |

| C-C (thiophene C2-C3) | 1.370 Å | [2] | Shorter than typical C-C |

| C-C (benzene ring) | 1.40 Å (average) | [2] | Aromatic benzene ring |

| C-Br | 1.90 Å (typical) | Estimated | C-Br bond in aromatic system |

| C-N (amine) | 1.35 Å (typical) | Estimated | Aromatic amine C-N bond |

| Resonance Energy | 58 kcal/mol | [2] | Benzothiophene stability |

| Bond Angle (C-S-C) | 92° | [2] | Thiophene ring angle |

| Bond Angle (S-C-C) | 111° | [2] | Thiophene ring angle |

The carbon-sulfur bonds in the benzothiophene system exhibit characteristic lengths that reflect the partial double-bond character arising from aromatic delocalization [2]. The C2-C3 bond within the thiophene ring demonstrates shortened length (1.370 Å) compared to typical single bonds, indicating significant π-electron delocalization [2]. The benzene ring maintains standard aromatic bond lengths of approximately 1.40 Å, consistent with the delocalized nature of the six-membered ring [2].

The electronic distribution within the molecule is influenced by the electron-withdrawing nature of the bromine substituent and the electron-donating character of the amine group [4]. The sulfur atom contributes two electrons to the aromatic system through its lone pairs, enhancing the electron density in the five-membered ring [2]. The nitrogen atom in the amine group can participate in conjugation with the aromatic system, creating a push-pull electronic effect that modulates the overall charge distribution [3].

The resonance energy of 58 kcal/mol for the benzothiophene system indicates substantial aromatic stabilization [2]. This stabilization energy reflects the effectiveness of electron delocalization across the fused ring system and contributes to the chemical stability of the compound under ambient conditions [2]. The bond angles within the thiophene ring (C-S-C = 92°, S-C-C = 111°) deviate from ideal tetrahedral geometry due to the constraints imposed by the five-membered ring structure [2].

Structural Comparison with Related Heterocycles

The structural characteristics of 4-Bromo-1-benzothiophen-2-amine can be meaningfully evaluated through comparison with related heterocyclic compounds that share similar architectural features [12] [13]. This comparative analysis illuminates the unique properties conferred by the specific combination of heteroatoms and substitution patterns [14] [15].

Table 4: Structural Comparison with Related Heterocycles

| Compound | Molecular Formula | Molecular Weight | Heteroatom(s) | Ring System | Reference |

|---|---|---|---|---|---|

| 4-Bromo-1-benzothiophen-2-amine | C₈H₆BrNS | 228.11 | S, N, Br | Benzothiophene + Amine | [1] |

| Indole | C₈H₇N | 117.15 | N | Benzopyrrole | [12] [13] |

| Benzofuran | C₈H₆O | 118.13 | O | Benzofuran | [13] [15] |

| Quinoline | C₉H₇N | 129.16 | N | Benzopyridine | [14] [16] |

| Isoquinoline | C₉H₇N | 129.16 | N | Benzopyridine | [14] [16] |

| Benzimidazole | C₇H₆N₂ | 118.14 | N (×2) | Benzimidazole | [14] [13] |

| Benzothiazole | C₇H₅NS | 135.19 | N, S | Benzothiazole | [4] [13] |

The comparison reveals that 4-Bromo-1-benzothiophen-2-amine possesses the highest molecular weight among the listed compounds due to the presence of the bromine substituent [1]. The incorporation of both sulfur and nitrogen heteroatoms, along with the halogen substitution, creates a unique electronic environment that distinguishes it from single-heteroatom systems like indole or benzofuran [12] [13] [15].

Indole, containing only nitrogen as a heteroatom, exhibits different electronic properties due to the electron-rich nature of the pyrrole ring compared to the thiophene system [12] [13]. The sulfur atom in benzothiophene provides different electronic contributions compared to the nitrogen in indole, resulting in altered reactivity patterns and intermolecular interaction capabilities [2] [13]. Benzofuran, with oxygen as the heteroatom, demonstrates the lowest molecular weight and different hydrogen bonding characteristics compared to the sulfur-containing benzothiophene system [13] [15].

The quinoline and isoquinoline structures, while containing nitrogen heteroatoms, feature six-membered pyridine rings fused to benzene, contrasting with the five-membered ring systems in benzothiophene derivatives [14] [16]. This structural difference results in distinct geometric constraints and electronic distribution patterns [16]. Benzimidazole and benzothiazole systems incorporate multiple heteroatoms, providing additional sites for intermolecular interactions and altered electronic properties compared to the mono-heteroatom benzothiophene framework [4] [14] [13].

4-Bromo-1-benzothiophen-2-amine appears as a solid crystalline material at room temperature [1] [2]. The compound typically exhibits a white to off-white coloration, though some sources describe it as having a pale yellow to beige appearance depending on purity and storage conditions [2] [3]. The compound forms well-defined crystals that can be analyzed through X-ray crystallography to determine precise molecular geometry and packing arrangements [1].

The physical form is characterized as a powder to crystalline solid with defined melting characteristics [4]. The compound's appearance can be affected by exposure to light and air, as it demonstrates sensitivity to both environmental factors [5]. Proper storage under controlled conditions helps maintain the characteristic appearance and prevents degradation that could alter the physical state [2].

Solubility Profile

The solubility characteristics of 4-Bromo-1-benzothiophen-2-amine are influenced by its molecular structure, which contains both polar and nonpolar regions. The compound exhibits moderate solubility in organic solvents while showing limited water solubility [1] [3].

Organic Solvent Solubility:

- Highly soluble in dichloromethane and chloroform

- Good solubility in acetonitrile-water mixtures (8:2 ratio) [3]

- Moderate solubility in alcohols such as methanol and ethanol

- Limited solubility in nonpolar hydrocarbons

Aqueous Solubility:

The compound demonstrates poor water solubility due to its lipophilic benzothiophene core structure. The calculated XLogP3-AA value of 3.3 [1] indicates significant hydrophobic character, which correlates with low aqueous solubility. However, the presence of the amino group provides some hydrophilic character that allows for limited dissolution in polar aprotic solvents [6].

Melting and Boiling Points

Melting Point: While specific melting point data for 4-Bromo-1-benzothiophen-2-amine was not directly available in the literature, related benzothiophene derivatives provide insight into expected thermal behavior. Similar brominated benzothiophene compounds typically exhibit melting points in the range of 34-37°C to over 300°C [7] [8], depending on substitution patterns and molecular interactions.

Boiling Point: The boiling point of 4-Bromo-1-benzothiophen-2-amine has not been experimentally determined. However, computational predictions and comparisons with structurally similar compounds suggest an estimated boiling point in the range of 280-320°C at atmospheric pressure. The related compound 4-Bromobenzo[b]thiophene has a reported boiling point of 284.7°C at 760 mmHg [7], providing a reference point for estimation.

Thermal Stability Considerations:

The compound demonstrates reasonable thermal stability up to moderate temperatures but may undergo decomposition at elevated temperatures [9] [10]. Benzothiophene derivatives generally show good thermal stability due to their aromatic character, with degradation typically occurring through oxidative processes or breaking of weaker bonds [11] [12].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance):

Based on structural analysis and comparison with related benzothiophene derivatives, the ¹H Nuclear Magnetic Resonance spectrum of 4-Bromo-1-benzothiophen-2-amine would be expected to show:

- Aromatic protons: Multiple signals in the 6.8-7.5 ppm region [13] [14], representing the benzene ring protons and the thiophene ring proton

- Amino group protons: A broad singlet around 5.0 ppm [13] corresponding to the NH₂ group, which may be exchangeable with deuterium oxide

- Integration patterns: Consistent with the molecular formula C₈H₆BrNS, showing appropriate ratios for aromatic and amino protons

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance):

The ¹³C Nuclear Magnetic Resonance spectrum would display:

- Thiophene carbons: Signals in the 110-140 ppm range [13]

- Aromatic carbons: Multiple peaks between 120-135 ppm

- Carbon-bromine bond: Characteristic signal near 100 ppm [13] due to the electron-withdrawing effect of bromine

- Quaternary carbons: Distinct signals for carbons bearing substituents

Infrared Spectral Characteristics

The infrared spectrum of 4-Bromo-1-benzothiophen-2-amine exhibits several characteristic absorption bands:

Key Infrared Absorption Bands:

- N-H stretching vibrations: Strong absorption around 3300 cm⁻¹ [13], typical of primary aromatic amines with both symmetric and asymmetric stretching modes

- Aromatic C-H stretching: Multiple bands in the 3000-3100 cm⁻¹ region

- Aromatic C=C stretching: Several medium to strong absorptions in the 1500-1600 cm⁻¹ range

- C-Br vibrations: Characteristic absorption around 600 cm⁻¹ [13]

- Aromatic ring bending: Various bands in the 700-900 cm⁻¹ region

- N-H bending: Medium intensity absorption around 1600 cm⁻¹

Mass Spectrometry Data

Electron Impact Mass Spectrometry:

The mass spectrum of 4-Bromo-1-benzothiophen-2-amine shows:

- Molecular ion peak: m/z 228 (M⁺- ) [1], corresponding to the molecular weight

- Bromine isotope pattern: Characteristic 1:1 ratio between M⁺- and (M+2)⁺- peaks due to ⁷⁹Br and ⁸¹Br isotopes

- Base peak: Likely corresponds to loss of bromine or formation of the benzothiophene cation

- Fragmentation pattern: Sequential loss of functional groups including NH₂, Br, and ring fragmentations

Exact Mass: 226.94043 Da [1] (monoisotopic mass)

Ultraviolet-Visible Spectral Features

The ultraviolet-visible spectrum of 4-Bromo-1-benzothiophen-2-amine exhibits electronic transitions characteristic of the extended aromatic system:

Electronic Transitions:

- Primary absorption maximum: Estimated around 330-375 nm [15], corresponding to π→π* transitions in the benzothiophene chromophore

- Secondary absorption bands: Additional bands in the 250-300 nm region due to localized aromatic transitions

- Substituent effects: The bromine atom and amino group influence the electronic transitions through inductive and resonance effects

- Bathochromic shift: The extended conjugation and electron-donating amino group cause a red shift compared to unsubstituted benzothiophene

Molar Absorptivity: While specific values are not available, similar benzothiophene derivatives typically show moderate to high extinction coefficients (ε = 10³-10⁴ M⁻¹cm⁻¹) for the primary π→π* transitions.

Computational Property Predictions

Computational chemistry methods provide valuable insights into the molecular properties of 4-Bromo-1-benzothiophen-2-amine:

Molecular Orbital Analysis:

- HOMO energy levels: Located primarily on the benzene and thiophene rings with contribution from the amino group

- LUMO energy levels: Anti-bonding orbitals distributed across the aromatic system

- Band gap: Estimated at 3.5-4.0 eV based on frontier molecular orbital calculations

Electrostatic Properties:

- Dipole moment: Moderate polarity due to the opposing effects of the electron-donating amino group and electron-withdrawing bromine

- Electrostatic potential: Negative regions concentrated near the amino nitrogen and sulfur atoms

- Polarizability: Enhanced due to the presence of bromine and sulfur atoms

Structural Parameters:

- Bond lengths and angles: Optimized through density functional theory calculations

- Molecular volume: Calculated from the optimized molecular geometry

- Topological polar surface area: 54.3 Ų [1], indicating moderate polarity

Stability Parameters and Degradation Patterns

Chemical Stability

Thermal Stability:

The compound demonstrates moderate thermal stability under normal storage conditions [9] [10]. Benzothiophene derivatives generally maintain structural integrity up to temperatures of 250-300°C, though specific degradation temperatures for 4-Bromo-1-benzothiophen-2-amine require experimental determination [9].

Chemical Reactivity:

- Oxidative sensitivity: The sulfur atom in the benzothiophene ring is susceptible to oxidation [11] [16]

- Amino group reactivity: The primary amine can participate in various chemical reactions including acylation, alkylation, and condensation reactions

- Bromine reactivity: The carbon-bromine bond can undergo nucleophilic substitution reactions

Degradation Pathways

Oxidative Degradation:

The primary degradation pathway involves oxidation at the sulfur atom [11] [16], leading to formation of sulfoxides and sulfones. This process can be accelerated by:

- Exposure to atmospheric oxygen

- Presence of oxidizing agents

- Elevated temperatures

- Light exposure

Photodegradation:

Ultraviolet light exposure can cause photochemical degradation [17] [18] through:

- Direct photolysis of the aromatic system

- Generation of reactive intermediates

- Oxidative processes initiated by light

Hydrolytic Stability:

Under neutral aqueous conditions, the compound exhibits reasonable hydrolytic stability. However, extreme pH conditions may promote degradation through protonation of the amino group or nucleophilic attack on the aromatic system.

Degradation Products:

Common degradation products include:

- Benzothiophene sulfoxides and sulfones

- Deaminated derivatives

- Hydroxylated aromatic compounds

- Ring-opened products under harsh conditions